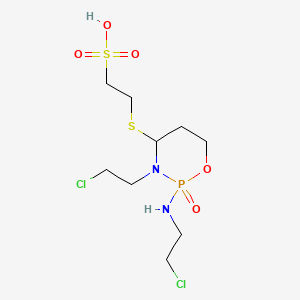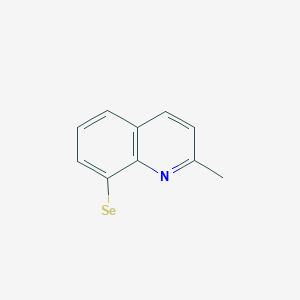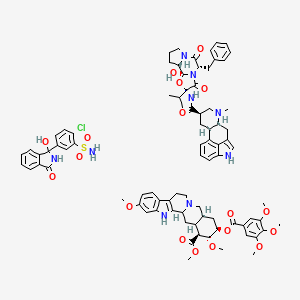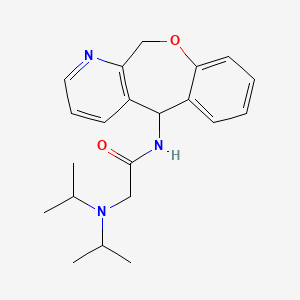
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride typically involves several steps, starting from readily available precursors. The process may include:
Formation of the core structure: This involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine under specific conditions to form the intermediate compound.
Methylation: The intermediate compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-chlorophenyl)ethylamine hydrochloride
- N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)ethylamine hydrochloride
- N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)ethylamine hydrochloride
Uniqueness
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and molecular configuration makes it a valuable compound for various research and industrial applications.
Eigenschaften
| 87203-66-5 | |
Molekularformel |
C18H24ClNO2 |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-N-methyl-1-(4-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-13-5-8-15(9-6-13)16(19-2)11-14-7-10-17(20-3)18(12-14)21-4;/h5-10,12,16,19H,11H2,1-4H3;1H |
InChI-Schlüssel |
NNPPBPGPFHMYJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







